molecular formula C13H14O3 B11938961 2-Oxocyclohexyl benzoate CAS No. 7472-23-3

2-Oxocyclohexyl benzoate

Cat. No.: B11938961
CAS No.: 7472-23-3
M. Wt: 218.25 g/mol
InChI Key: LEVSNIXDZWEGEC-UHFFFAOYSA-N
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Description

2-Oxocyclohexyl benzoate is an organic compound with the molecular formula C13H14O3 It is a benzoate ester derivative, characterized by the presence of a cyclohexanone ring attached to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxocyclohexyl benzoate typically involves the esterification of cyclohexanone with benzoic acid. One common method is the Fischer esterification, where cyclohexanone and benzoic acid are reacted in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Cyclohexanone+Benzoic AcidH2SO42-Oxocyclohexyl Benzoate+H2O\text{Cyclohexanone} + \text{Benzoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Cyclohexanone+Benzoic AcidH2​SO4​​2-Oxocyclohexyl Benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid and cyclohexanone derivatives.

    Reduction: 2-Hydroxycyclohexyl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Oxocyclohexyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxocyclohexyl benzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl benzoate: Lacks the ketone group, making it less reactive in certain chemical reactions.

    2-Hydroxycyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its chemical properties and reactivity.

    4-Oxocyclohexyl benzoate: Similar structure but with the ketone group in a different position, affecting its reactivity and applications.

Uniqueness

2-Oxocyclohexyl benzoate is unique due to the presence of both a cyclohexanone ring and a benzoate group, providing a combination of reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

7472-23-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(2-oxocyclohexyl) benzoate

InChI

InChI=1S/C13H14O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

LEVSNIXDZWEGEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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